molecular formula C19H19N3 B14785071 1-(3,5-Diphenylpyrazin-2-yl)propan-1-amine

1-(3,5-Diphenylpyrazin-2-yl)propan-1-amine

Cat. No.: B14785071
M. Wt: 289.4 g/mol
InChI Key: NPIMRRPKAHCAOO-UHFFFAOYSA-N
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Description

1-(3,5-Diphenylpyrazin-2-yl)propan-1-amine is a heterocyclic compound that belongs to the class of pyrazines. It is characterized by the presence of a pyrazine ring substituted with two phenyl groups and a propan-1-amine side chain.

Preparation Methods

The synthesis of 1-(3,5-Diphenylpyrazin-2-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-diphenylpyrazine and propan-1-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) are frequently used.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(3,5-Diphenylpyrazin-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products of oxidation include the corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically yield the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Scientific Research Applications

1-(3,5-Diphenylpyrazin-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its interactions with biological targets are investigated to understand its mechanism of action and therapeutic potential.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Diphenylpyrazin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

1-(3,5-Diphenylpyrazin-2-yl)propan-1-amine can be compared with other similar compounds, such as:

    Duloxetine: Duloxetine is a compound with a similar amine group but differs in its overall structure and therapeutic applications. It is used as an antidepressant and has a different mechanism of action.

    3-(Piperazin-1-yl)propan-1-amine: This compound has a similar propan-1-amine side chain but differs in the heterocyclic ring structure. .

Properties

Molecular Formula

C19H19N3

Molecular Weight

289.4 g/mol

IUPAC Name

1-(3,5-diphenylpyrazin-2-yl)propan-1-amine

InChI

InChI=1S/C19H19N3/c1-2-16(20)19-18(15-11-7-4-8-12-15)22-17(13-21-19)14-9-5-3-6-10-14/h3-13,16H,2,20H2,1H3

InChI Key

NPIMRRPKAHCAOO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)N

Origin of Product

United States

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